![molecular formula C17H20ClN3O2S B6566710 N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 921844-53-3](/img/structure/B6566710.png)
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is 365.0964758 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The reaction conditions are mild and functional group tolerant, making it suitable for a variety of organoboron reagents .
Structural Investigation
The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies. This makes it a potential candidate for structural investigation and Hirshfeld surface analysis .
Antimicrobial Activity
Based on literature reports, the thiazole ring in the compound is essential for antimicrobial activity. This suggests that the compound could be used in the development of new antimicrobial agents .
Anticancer Activity
Similarly, the thiazole ring and the amide linkage within the molecule can be considered as a useful template for antitumor activity. This indicates potential use in cancer research and drug development .
Synthesis of Novel Compounds
The combination of amides and oxazines represents a promising approach to the synthesis of novel compounds with diverse applications in various fields, including medicine, agriculture, and material science .
Catalytic Protodeboronation
The compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in many organic synthesis processes .
Mechanism of Action
Mode of Action
The presence of a thiazole ring and a carbamoyl group in its structure suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting that this compound may also interfere with bacterial growth or survival .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
Based on its structural similarity to other antimicrobial compounds, it may inhibit bacterial growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light or heat. Its efficacy could also be influenced by interactions with other molecules in the body .
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-10-5-6-11(7-13(10)18)19-14(22)8-12-9-24-16(20-12)21-15(23)17(2,3)4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSGFILKLNHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
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